molecular formula C14H12O3 B6379377 4-(2-Formylphenyl)-2-methoxyphenol, 95% CAS No. 1261903-32-5

4-(2-Formylphenyl)-2-methoxyphenol, 95%

Cat. No. B6379377
CAS RN: 1261903-32-5
M. Wt: 228.24 g/mol
InChI Key: UHYMTBKKIJNKDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Formylphenyl)-2-methoxyphenol, 95% (4-FMP) is a phenolic compound that has been used in various scientific research applications due to its unique properties. It is a white crystalline solid with a melting point of 147-148 °C and a boiling point of 203-204 °C. 4-FMP is a versatile compound that can be used in a variety of laboratory experiments and it has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

4-(2-Formylphenyl)-2-methoxyphenol, 95% has been used in a variety of scientific research applications due to its unique properties. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. It has also been used as a model compound to study the structure and reactivity of phenols. Additionally, 4-(2-Formylphenyl)-2-methoxyphenol, 95% has been used as a probe in spectroscopic studies to investigate the structure and reactivity of other molecules.

Mechanism of Action

The mechanism of action of 4-(2-Formylphenyl)-2-methoxyphenol, 95% is not completely understood. However, it is believed that the phenol group of 4-(2-Formylphenyl)-2-methoxyphenol, 95% is responsible for its reactivity. It is believed that the phenol group can act as an acid and can form hydrogen bonds with other molecules. Additionally, the methoxy group of 4-(2-Formylphenyl)-2-methoxyphenol, 95% is believed to be responsible for its solubility in polar solvents.
Biochemical and Physiological Effects
4-(2-Formylphenyl)-2-methoxyphenol, 95% has been found to have a wide range of biochemical and physiological effects. It has been found to be an effective antioxidant, scavenging free radicals and inhibiting lipid peroxidation. Additionally, 4-(2-Formylphenyl)-2-methoxyphenol, 95% has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. It has also been found to inhibit the activity of enzymes involved in the metabolism of drugs and other xenobiotics.
Advantages and Limitations for Laboratory Experiments
4-(2-Formylphenyl)-2-methoxyphenol, 95% has several advantages as a reagent for laboratory experiments. It is a relatively stable compound and it is soluble in a variety of polar solvents. Additionally, it is relatively inexpensive and can be easily synthesized. However, 4-(2-Formylphenyl)-2-methoxyphenol, 95% has some limitations as a reagent. It is not very soluble in non-polar solvents, and it is not very stable in the presence of strong acids or bases.

Future Directions

There are several potential future directions for the use of 4-(2-Formylphenyl)-2-methoxyphenol, 95%. It could be used as a pharmaceutical agent to treat various diseases, such as cancer and inflammation. Additionally, it could be used as a food additive to extend the shelf life of food products. It could also be used as a dye to stain biological samples for microscopy. Finally, it could be used as a catalyst in the synthesis of other compounds.

Synthesis Methods

4-(2-Formylphenyl)-2-methoxyphenol, 95% can be synthesized by the reaction of p-methoxyphenol and 2-formylbenzaldehyde in the presence of a base, such as sodium hydroxide. This reaction is carried out at a temperature of 80-90 °C for 4-6 hours. The product is then cooled and the crude 4-(2-Formylphenyl)-2-methoxyphenol, 95% is isolated by filtration. The product is then purified by recrystallization from ethanol.

properties

IUPAC Name

2-(4-hydroxy-3-methoxyphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-14-8-10(6-7-13(14)16)12-5-3-2-4-11(12)9-15/h2-9,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYMTBKKIJNKDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=CC=C2C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685438
Record name 4'-Hydroxy-3'-methoxy[1,1'-biphenyl]-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Formylphenyl)-2-methoxyphenol

CAS RN

1261903-32-5
Record name 4'-Hydroxy-3'-methoxy[1,1'-biphenyl]-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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